Triethylphosphine sulfide

Overview

Description

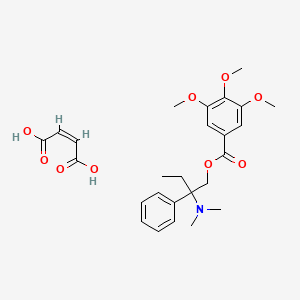

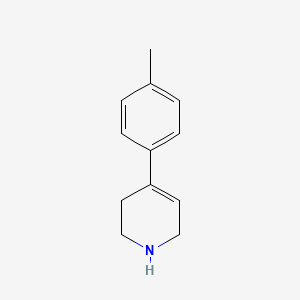

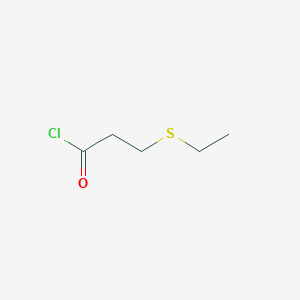

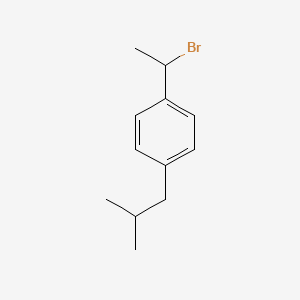

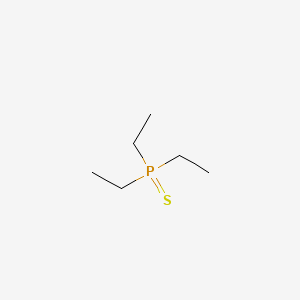

Triethylphosphine sulfide is an organic compound with the molecular formula C6H15PS . It has a molecular weight of 150.22 . It is used as a solvent and forms reaction products with gold, which are then separated by solvent extraction .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H15PS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 . The ChemSpider ID for this compound is 266248 . Physical and Chemical Properties Analysis

This compound has a boiling point of 102-103/20 Torr and a melting point of 94 .Scientific Research Applications

Metal Sulfide Precipitation and Environmental Applications

Metal Sulfide Precipitation : Studies on metal sulfide precipitation reveal a significant body of work aimed at understanding mechanisms, kinetics, and applications in areas such as effluent treatment and hydrometallurgy. Fundamental research explores the precipitation mechanisms at low concentrations, while applied studies focus on metal removal and reaction kinetics, primarily through aqueous phases. Additionally, there is interest in the precipitation of metal sulfide nanocrystals for various applications, including environmental remediation through Acid Mine Drainage (AMD) treatment and industrial processes. This research underlines the lack of integration between fundamental and applied studies, suggesting a need for a more consolidated approach that could enhance the understanding and application of metal sulfide precipitation processes (Lewis, 2010).

Electrocatalytic and Photocatalytic Applications : Recent advances in metal sulfides, including those formed with phosphine compounds, demonstrate their potential in renewable energy applications. Metal sulfides' semiconducting properties make them suitable for use in electrocatalytic hydrogen generation, photocatalytic hydrogen generation, and photoelectrochemical water splitting. This research area focuses on tuning the chemical, physical, and optical properties of metal sulfide nanocrystals to enhance their performance in energy conversion processes (Chandrasekaran et al., 2019).

Hydroprocessing Catalysts and Chemical Synthesis

Hydroprocessing Catalysts : Transition metal phosphides, including compounds related to triethylphosphine sulfide, have emerged as high-activity, stable catalysts for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). These catalysts, known for their ceramic-like physical properties and metal-like electronic and magnetic properties, exhibit promising performance in refining processes. The review highlights the advantages of transition metal phosphides over traditional catalysts, particularly in the HDS of challenging compounds (Oyama et al., 2009).

Chemical Synthesis : The phosphonic acid functional group, related to phosphine chemistry, is utilized in various applications, including drug development, surface functionalization, and the design of supramolecular materials. The synthesis of phosphonic acids is critical for research projects across chemistry, biology, and physics, demonstrating the versatility and importance of phosphorus-containing compounds in scientific research (Sevrain et al., 2017).

Safety and Hazards

Future Directions

While specific future directions for Triethylphosphine sulfide are not mentioned in the search results, phosphine ligands, in general, are expected to see more use in the future, particularly as the bearers of asymmetry in chiral metal complexes, which are used to prepare enantioenriched organic products .

Mechanism of Action

Target of Action

Triethylphosphine sulfide, like its close relative triphenylphosphine sulfide, is an organophosphorus compound

Mode of Action

Triphenylphosphine sulfide is known to be weakly nucleophilic at the sulfur atom . This suggests that this compound may also interact with its targets through nucleophilic attack, leading to changes in the target’s structure and function.

Biochemical Pathways

For example, they can participate in the global sulfur cycle through microbial dissimilatory sulfur metabolism

Pharmacokinetics

The related compound triphenylphosphine sulfide can be synthesized rapidly in a solvent , suggesting that this compound may also have good solubility, which could impact its bioavailability.

Result of Action

Organophosphorus compounds are generally known to have a wide array of applications, ranging from medicinal chemistry to ligands and organic semiconductors . This suggests that this compound may also have diverse effects at the molecular and cellular level.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the synthesis of triphenylphosphine sulfide from sulfur and triphenylphosphine is known to occur very rapidly at room temperature in a sufficient amount of solvent . This suggests that the action of this compound may also be influenced by factors such as temperature and solvent conditions.

Biochemical Analysis

Cellular Effects

It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Triethylphosphine sulfide is not well-established. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

triethyl(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15PS/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNQHMJTIHJURG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=S)(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190802 | |

| Record name | Erabutoxin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-51-3, 37357-76-9 | |

| Record name | Triethylphosphine sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erabutoxin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037357769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylphosphine sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erabutoxin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.